5-(Trifluorometil)-1H-indazol

Descripción general

Descripción

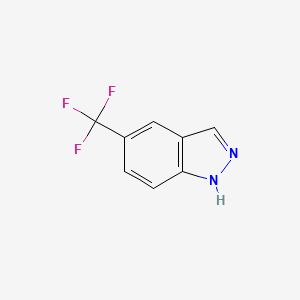

5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that belongs to the class of indazoles. Indazoles are nitrogen-containing aromatic heterocycles that are structurally related to indoles but with a nitrogen atom replacing the carbon at the 3-position of the indole ring. The trifluoromethyl group attached to the indazole ring significantly alters the chemical and physical properties of the molecule, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated indazoles, including 5-(trifluoromethyl)-1H-indazole, can be achieved through various synthetic routes. One such method involves the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which demonstrates the utility of 1,3-dipolar cycloaddition reactions in the presence of a Cu(I) catalyst . Another approach is the Cu(I)-catalyzed interrupted click reaction, which uses (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds have been shown to undergo 100% regioselective cyclization with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles, including those with a trifluoromethyl group, has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The crystal structures of these compounds reveal that they can form hydrogen-bonded dimers or crystallize as catemers, which are helices of three-fold screw axis . The presence of the trifluoromethyl group influences the supramolecular organization and can lead to different crystalline forms depending on the length of the perfluoroalkyl chain .

Chemical Reactions Analysis

Fluorinated indazoles participate in a variety of chemical reactions due to the presence of the reactive trifluoromethyl group. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles, showcasing an ANRORC-like reaction mechanism . The trifluoromethyl group also directs the cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, resulting in regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group to the indazole ring imparts unique physical and chemical properties to the molecule. These compounds exhibit high density, moderate to good thermal stability, and acceptable oxygen balance. They also possess reasonable heats of formation and excellent detonation properties, which can be superior to those of traditional energetic materials like RDX . The fluorinated indazoles' supramolecular structures are influenced by the length of the perfluoroalkyl chain, which affects their solid-state organization .

Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

El grupo trifluorometil en 5-(Trifluorometil)-1H-indazol es un farmacóforo común en muchos fármacos aprobados por la FDA. Se sabe que este grupo aumenta la actividad biológica y la estabilidad metabólica de los compuestos farmacéuticos . La presencia de este grupo en una molécula puede conducir a fármacos con propiedades farmacocinéticas mejoradas.

Investigación en oncología

Se han explorado compuestos que contienen la estructura This compound por sus posibles propiedades anticancerígenas. El grupo trifluorometil puede influir en la interacción de la molécula con varios objetivos biológicos, lo cual es crucial en el diseño de terapias contra el cáncer .

Agentes antimicrobianos

La investigación ha indicado que la incorporación de This compound en ciertas moléculas puede dar como resultado compuestos con actividades antibacterianas y antifúngicas prometedoras. Esto lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes antimicrobianos.

Productos químicos agrícolas

Las propiedades únicas del grupo trifluorometil hacen que This compound sea un candidato para la creación de nuevos agroquímicos. Estos compuestos pueden conducir potencialmente al desarrollo de pesticidas y herbicidas con mayor eficacia y selectividad .

Ciencia de los materiales

En la ciencia de los materiales, los derivados de This compound pueden usarse para modificar las propiedades de los materiales, como aumentar la resistencia a la degradación o alterar las propiedades eléctricas, lo cual es beneficioso para crear materiales avanzados para dispositivos electrónicos .

Catálisis

El grupo trifluorometil en This compound puede actuar como un grupo director en reacciones catalíticas, influyendo en el resultado de las transformaciones químicas. Esto es particularmente útil en el campo de la química sintética para el desarrollo de nuevos procesos catalíticos .

Trastornos neurológicos

Hay una investigación en curso sobre el uso de derivados de This compound para el tratamiento de trastornos neurológicos. La modificación de moléculas de fármacos con este grupo puede conducir a nuevos tratamientos para enfermedades como el Alzheimer y el Parkinson .

Agentes de imagenología

This compound: puede usarse en el diseño de agentes de imagenología para el diagnóstico médico. Sus derivados pueden etiquetarse con isótopos radiactivos u otros marcadores para visualizar procesos biológicos in vivo .

Mecanismo De Acción

Target of Action

It’s worth noting that trifluoromethylated compounds often target enzymes involved in dna synthesis and replication .

Mode of Action

It’s known that trifluoromethylated nucleosides can either block the process of penetration of viruses into cells or inhibit the stage of genome replication . After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .

Biochemical Pathways

It’s known that trifluoromethylated compounds can affect various biochemical pathways, including those involved in dna synthesis and replication .

Pharmacokinetics

It’s known that trifluoromethylated compounds are mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite .

Result of Action

It’s known that trifluoromethylated compounds can have antiviral, antibacterial, or antiprotozoal activity .

Action Environment

It’s known that the stability of trifluoromethylated compounds can be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

5-(Trifluoromethyl)-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. In particular, 5-(Trifluoromethyl)-1H-indazole has been shown to interact with enzymes involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). These interactions can modulate the activity of Nrf2, leading to changes in the expression of antioxidant genes .

Cellular Effects

The effects of 5-(Trifluoromethyl)-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Trifluoromethyl)-1H-indazole has been observed to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This activation can enhance cellular resistance to oxidative stress and reduce inflammation . Additionally, 5-(Trifluoromethyl)-1H-indazole may affect mitochondrial function and energy metabolism, further influencing cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. One key mechanism involves the inhibition of Keap1, which releases Nrf2 and allows it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of antioxidant and cytoprotective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(Trifluoromethyl)-1H-indazole remains stable under physiological conditions, allowing for sustained activation of the Nrf2 pathway. Prolonged exposure to the compound may lead to adaptive responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound can enhance antioxidant defenses and reduce oxidative damage without causing significant toxicity. At higher doses, 5-(Trifluoromethyl)-1H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular redox balance and metabolic pathways .

Metabolic Pathways

5-(Trifluoromethyl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and elimination. Additionally, 5-(Trifluoromethyl)-1H-indazole may affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of 5-(Trifluoromethyl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the cellular uptake and efflux of 5-(Trifluoromethyl)-1H-indazole, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that 5-(Trifluoromethyl)-1H-indazole exerts its effects at the appropriate sites within the cell, modulating processes such as gene expression, energy metabolism, and oxidative stress responses .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMPANPIGWXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613292 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885271-64-7 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)